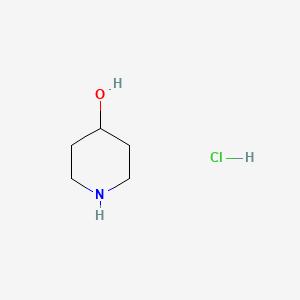

4-Hydroxypiperidine hydrochloride

描述

4-Hydroxypiperidine hydrochloride (C₅H₁₁NO·HCl, MW 137.62) is a heterocyclic amine derivative characterized by a six-membered piperidine ring with a hydroxyl group at the 4-position. It is widely utilized in pharmaceutical synthesis due to its versatile reactivity and ability to act as a building block for bioactive molecules. Spectroscopic studies, including FT-IR, FT-Raman, and UV analysis, confirm its structural stability and hydrogen-bonding capabilities, which are critical for interactions in receptor-ligand systems . The compound’s molecular geometry and electronic properties have been extensively analyzed using density functional theory (DFT), highlighting its conformational flexibility and polar nature .

Pharmacologically, 4-hydroxypiperidine derivatives exhibit roles as receptor antagonists (e.g., CCR1 and H3 receptors) and have been explored for analgesic and hypotensive activities . Its synthetic utility extends to forming acetylcholinesterase inhibitors and fibrinogen receptor antagonists, underscoring its importance in medicinal chemistry .

属性

IUPAC Name |

piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCORPXOKYDINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202099 | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-17-2 | |

| Record name | 4-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Deprotection of N-BOC-4-Hydroxypiperidine

- Starting Material : tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-BOC-4-hydroxypiperidine)

- Reagent : Saturated HCl in 1,4-dioxane

- Conditions : Stirring at 20°C for 2 hours, followed by vacuum concentration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 99% |

| Purity | Not specified |

| Reaction Scale | 24.84 mmol |

| Product Form | Off-white solid |

This method is highly efficient due to the rapid deprotection of the BOC group under mild acidic conditions. The use of 1,4-dioxane ensures solubility and facilitates easy workup.

Condensation of γ,δ-Unsaturated Amines with Aldehydes

- Starting Material : Primary γ,δ-unsaturated amines (e.g., allylamine derivatives)

- Reagent : Aldehydes (e.g., formaldehyde, benzaldehyde) or equivalents (e.g., paraformaldehyde)

- Conditions : Acidic aqueous solution (pH 2–4) at 30–90°C for 1–24 hours.

- pH Sensitivity : Maintaining pH 2–4 is critical to prevent dehydration to Δ³-piperidines.

- Aldehyde Equivalents : Paraformaldehyde or bisulphite adducts enable controlled aldehyde release.

- Example Synthesis :

- Flexible aldehyde selection for N-substituted derivatives.

- Scalable for sterically hindered substrates with extended reaction times.

Hydrogen Bromide-Mediated Cyclization

- Starting Material : 1-Methyl-4-phenyltetrahydropyridine

- Reagent : Anhydrous HBr in glacial acetic acid

- Conditions : Saturation at 10–20°C, followed by hydrolysis at 95°C for 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | ~73% (8 g from 11 g input) |

| Product Form | Recrystallized solid (m.p. 112–114°C) |

This method is suited for synthesizing N-alkyl-4-aryl-4-hydroxypiperidine derivatives but requires careful handling of corrosive HBr.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Product Diversity |

|---|---|---|---|---|

| BOC Deprotection | 99% | Mild, room temp | High | Limited to BOC precursors |

| Aldehyde Condensation | Variable | pH- and temp-sensitive | Moderate | High (customizable N-substituents) |

| HBr Cyclization | 73% | Harsh (HBr/AcOH) | Low | Specialized for aryl derivatives |

Industrial Considerations

- Cost Efficiency : Method 1 minimizes reagent costs and simplifies purification.

- Purity Control : Method 2’s pH optimization reduces side reactions, enhancing product purity.

- Safety : Method 3’s use of HBr necessitates corrosion-resistant equipment.

化学反应分析

Types of Reactions

4-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include 4-phenylcyclohexanol and 1-(4-hydroxypiperidino)cyclohexanecarbonitrile .

科学研究应用

Medicinal Applications

4-Hydroxypiperidine hydrochloride has demonstrated potential in various therapeutic areas, particularly as an intermediate in the synthesis of analgesics and other pharmacologically active compounds. Notable applications include:

- Analgesics Development : Derivatives of 4-hydroxypiperidine are crucial in synthesizing morphine-like analgesics. For example, N-methylation followed by hydrobromic acid treatment yields potent analgesics with significant efficacy .

- Cognitive Disorders Treatment : Compounds derived from 4-hydroxypiperidine have been studied for their potential as H3 receptor antagonists, showing promise in treating cognitive disorders such as ADHD and Alzheimer's disease .

- Antitumor Agents : It serves as an intermediate in the synthesis of antitumor agents, highlighting its importance in cancer therapeutics .

Case Study 1: Analgesic Activity Screening

A study published in Archives of Pharmacal Research examined various derivatives of 4-hydroxypiperidine for analgesic activity. The findings indicated that certain modifications led to enhanced potency compared to standard analgesics .

Case Study 2: H3 Receptor Antagonists

Research on H3 receptor antagonists revealed that specific 4-hydroxypiperidine derivatives exhibited high affinity and selectivity for the receptor, suggesting their potential use in managing cognitive dysfunctions .

作用机制

The mechanism of action of 4-Hydroxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that target specific receptors or enzymes in biological systems. For example, it is used in the synthesis of IP (PGI2 receptor) agonists, which play a role in various physiological processes .

相似化合物的比较

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- Hydroxyl Group Impact : The -OH group in 4-hydroxypiperidine HCl facilitates hydrogen bonding, enhancing receptor binding affinity. For example, CCR1 inhibition (IC₅₀ = 40 nM for compound 1) is attributed to this interaction .

- Substituent Effects : Bulky groups like diphenylmethoxy (in 4-(Diphenylmethoxy)piperidine HCl) may reduce solubility but improve CNS penetration, though pharmacological data remain sparse . Chlorophenyl derivatives exhibit moderate analgesic activity, likely due to enhanced lipophilicity and target engagement .

- Chain Length and Potency : Elongating alkyl chains in 4-hydroxypiperidine analogs (e.g., ADS-003) decreases H3 receptor antagonism, suggesting steric hindrance limits binding .

Receptor Binding and Selectivity

Table 2: Receptor Binding Profiles

Key Findings:

- CCR1 Inhibition: 4-Hydroxypiperidine derivatives competitively inhibit chemokine binding (e.g., MIP-1α and RANTES) at nanomolar concentrations, making them candidates for inflammatory diseases .

- H3 Receptor Specificity: Substituents like benzylfuran (ADS-003) optimize H3 antagonism, while methylamino groups (e.g., 2d) show reduced efficacy .

生物活性

4-Hydroxypiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, including its mechanisms, effects on various receptors, and potential applications in medicine.

Overview of this compound

This compound is a derivative of piperidine, which is characterized by the presence of a hydroxyl group at the 4-position. This modification enhances its pharmacological properties, making it a valuable compound in drug development.

Histamine H3 Receptor Antagonism:

One of the primary biological activities of 4-hydroxypiperidine derivatives is their role as antagonists of the histamine H3 receptor (H3R). H3Rs are presynaptic receptors that regulate the release of histamine and other neurotransmitters in the central nervous system (CNS). Antagonists of these receptors can enhance neurotransmitter levels, which is beneficial in treating conditions such as cognitive deficits and sleep disorders .

- In vitro Potency: Research indicates that certain derivatives exhibit high affinity for H3R, with pA2 values indicating significant potency. For instance, compounds derived from 4-hydroxypiperidine have shown pA2 values ranging from 7.79 to 8.47, suggesting strong receptor binding capabilities .

Analgesic Properties:

4-Hydroxypiperidine derivatives have also been evaluated for their analgesic effects. In studies involving male Wistar rats, these compounds demonstrated significant analgesic activity when administered intramuscularly at doses of 50 mg/kg. The analgesic effect was assessed using thermal stimuli tests (e.g., tail flick test), showing efficacy comparable to standard analgesics like pethidine .

Table 1: Biological Activities of 4-Hydroxypiperidine Derivatives

Case Study: Analgesic Efficacy

In a controlled study, various derivatives of 4-hydroxypiperidine were tested for their analgesic properties. The results indicated that these compounds not only provided pain relief but also showed minimal side effects compared to traditional opioids. This positions them as promising candidates for developing new analgesics with reduced central side effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-hydroxypiperidine derivatives has been investigated to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, studies on the metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), derived from haloperidol, revealed potential neurotoxic effects at certain concentrations in rat models . This underscores the importance of evaluating both efficacy and safety profiles during drug development.

常见问题

Basic: What are the recommended methods for synthesizing 4-hydroxypiperidine hydrochloride?

The synthesis of this compound typically involves reductive amination or hydrolysis of piperidine derivatives. For example, in the Ugi multi-component reaction (MCR), it serves as a reactant under mild conditions (e.g., room temperature) in methanol or ethanol, with subsequent purification via crystallization or chromatography . Characterization includes verifying purity (>98% by HPLC), melting point (155–157°C), and solubility (25 mg/mL in methanol) . Safety protocols mandate using N95 masks, gloves, and fume hoods due to its irritant properties .

Basic: How should researchers handle contradictions in spectroscopic data for structural confirmation?

Conflicting spectroscopic data (e.g., FT-IR, Raman) can arise from conformational flexibility or solvent effects. To resolve this, cross-validate using multiple techniques:

- FT-IR/Raman : Compare experimental peaks (e.g., O-H stretch at ~3300 cm⁻¹, C-N vibrations) with density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) to confirm hydrogen bonding and chair/boat conformations .

- NMR : Analyze proton environments (e.g., δ 3.5–4.0 ppm for hydroxyl protons) and compare with reference spectra from NIST or peer-reviewed studies .

Document solvent choice (polar vs. non-polar) and temperature effects to explain discrepancies .

Advanced: What strategies optimize the use of this compound in Ugi-MCR for high-throughput screening?

For Ugi-MCR optimization:

- Miniaturized Synthesis : Use mSYNTAS platforms with 25 mg/mL methanol solutions of this compound, paired with aldehydes and isocyanides, to reduce reagent volumes and enable on-line HPLC-MS monitoring .

- Reaction Conditions : Adjust pH to 7–8 (neutral) and employ microwave-assisted heating (50–70°C) to enhance reaction rates and yields (>85%) .

- Data Analysis : Apply multivariate analysis (e.g., PCA) to resolve overlapping product signals and validate via LC-MS fragmentation patterns .

Advanced: How does this compound function as a metabolite in pharmacological studies?

As a metabolite of haloperidol (HP-Met-I), it exhibits σ1 receptor antagonism (Ki ~120 nM) but lacks affinity for dopamine D2 receptors, making it a selective tool for studying σ1-mediated neuroprotection. Key steps:

- In Vitro Assays : Incubate with rat brain homogenates and quantify via LC-MS/MS (LOQ: 0.1 ng/mL) .

- In Vivo Models : Administer intraperitoneally (1–5 mg/kg) in rodent neuropathic pain models and assess mechanical hypersensitivity via von Frey filaments .

Note: Its low blood-brain barrier penetration requires co-administration with permeability enhancers (e.g., cyclodextrins) .

Basic: What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, N95 masks, and impermeable lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods with HEPA filters due to respiratory hazards (WGK 3 classification) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels per local regulations .

Advanced: How can computational methods predict the reactivity of this compound in drug design?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like σ1 receptors (PDB: 5HK1). Key residues: Glu172 (hydrogen bonding) and Phe196 (π-π stacking) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

- ADMET Prediction : Employ SwissADME to evaluate bioavailability (TPSA: 40 Ų, LogP: −0.5) and toxicity (AMES test negative) .

Basic: What analytical techniques validate the purity of this compound?

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm .

- Elemental Analysis : Confirm Cl⁻ content via titration (expected: 19.2% w/w) .

- XRD : Compare crystal structure (monoclinic, P21/c) with reference data (CCDC: 734615) .

Advanced: How does this compound contribute to PET tracer development?

It serves as a precursor for [11C]-labeled E4010 tracers targeting acetylcholinesterase:

- Radiolabeling : React with [11C]methyl iodide in DMF (60°C, 5 min) and purify via semi-prep HPLC (radiochemical yield: 15–20%) .

- In Vivo Imaging : Administer intravenously (10–15 MBq) in primate models and quantify brain uptake via PET-MRI co-registration .

Basic: What are the storage conditions to ensure compound stability?

Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Shelf life: ≥5 years with periodic purity checks via FT-IR .

Advanced: How can researchers resolve low yields in piperidine-based ester synthesis?

For derivatives like acetic acid-piperidine-4-yl ester:

- Catalysis : Use DMAP (5 mol%) and DCC (1.2 eq) in dry DCM to acylate the hydroxyl group (yield: 75–80%) .

- Workup : Quench with 1M HCl, extract with ethyl acetate, and dry over MgSO4 .

- Troubleshooting : If yields drop below 50%, check for moisture (Karl Fischer titration) or optimize stoichiometry (1:1.1 amine:acyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。